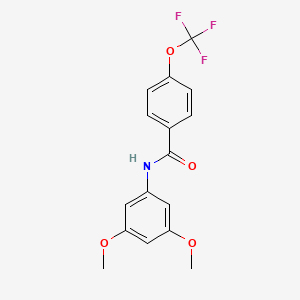![molecular formula C10H18Cl2N2OS B13581351 1-[5-(Methoxymethyl)thiophen-3-yl]piperazinedihydrochloride](/img/structure/B13581351.png)
1-[5-(Methoxymethyl)thiophen-3-yl]piperazinedihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[5-(methoxymethyl)thiophen-3-yl]piperazine dihydrochloride is a chemical compound with the molecular formula C10H16N2OS.2ClH and a molecular weight of 285.24 g/mol . It is characterized by the presence of a thiophene ring substituted with a methoxymethyl group and a piperazine ring, forming a dihydrochloride salt .
Méthodes De Préparation
The synthesis of 1-[5-(methoxymethyl)thiophen-3-yl]piperazine dihydrochloride involves several steps. The synthetic route typically starts with the preparation of the thiophene ring, followed by the introduction of the methoxymethyl group. The piperazine ring is then attached to the thiophene ring through a substitution reaction. The final step involves the formation of the dihydrochloride salt by reacting the compound with hydrochloric acid .
Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. The use of catalysts and solvents can also play a crucial role in the efficiency of the synthesis .
Analyse Des Réactions Chimiques
1-[5-(methoxymethyl)thiophen-3-yl]piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can undergo reduction reactions, particularly at the thiophene ring, to form dihydrothiophenes.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
1-[5-(methoxymethyl)thiophen-3-yl]piperazine dihydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a component in chemical formulations.
Mécanisme D'action
The mechanism of action of 1-[5-(methoxymethyl)thiophen-3-yl]piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .
Comparaison Avec Des Composés Similaires
1-[5-(methoxymethyl)thiophen-3-yl]piperazine dihydrochloride can be compared with other similar compounds, such as:
1-[5-(methylthio)thiophen-3-yl]piperazine dihydrochloride: This compound has a methylthio group instead of a methoxymethyl group, which can lead to different chemical and biological properties.
1-[5-(methoxymethyl)thiophen-3-yl]piperidine dihydrochloride: The piperidine ring in this compound can result in different reactivity and biological activity compared to the piperazine ring.
The uniqueness of 1-[5-(methoxymethyl)thiophen-3-yl]piperazine dihydrochloride lies in its specific substitution pattern and the presence of both the thiophene and piperazine rings, which contribute to its distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C10H18Cl2N2OS |
|---|---|
Poids moléculaire |
285.2 g/mol |
Nom IUPAC |
1-[5-(methoxymethyl)thiophen-3-yl]piperazine;dihydrochloride |
InChI |
InChI=1S/C10H16N2OS.2ClH/c1-13-7-10-6-9(8-14-10)12-4-2-11-3-5-12;;/h6,8,11H,2-5,7H2,1H3;2*1H |
Clé InChI |
VSENOPXPTOLODE-UHFFFAOYSA-N |
SMILES canonique |
COCC1=CC(=CS1)N2CCNCC2.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



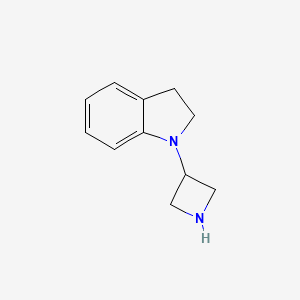
![1-Cyclohexyl-3-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B13581282.png)
![N-[(2-chlorophenyl)methyl]-1-(2,5-dimethylphenyl)-1H-1,3-benzodiazole-5-carboxamidehydrochloride](/img/structure/B13581285.png)

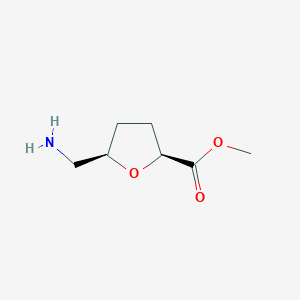
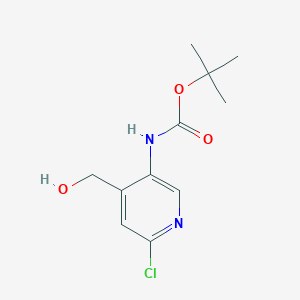

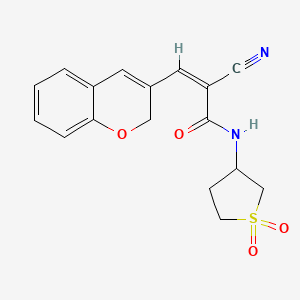
![(3-{[2-(Pyridin-4-yl)quinazolin-4-yl]amino}phenyl)methanol](/img/structure/B13581320.png)



